5-(Pyrrolidin-1-yl)benzene-1,3-diol (CAS 848436-63-5): A Strategic Building Block in Advanced Fluorophore and API Synthesis
5-(Pyrrolidin-1-yl)benzene-1,3-diol (CAS 848436-63-5): A Strategic Building Block in Advanced Fluorophore and API Synthesis
Executive Summary
In the fields of chemical biology and medicinal chemistry, the architectural precision of molecular building blocks dictates the efficacy of the final compound. 5-(Pyrrolidin-1-yl)benzene-1,3-diol (CAS 848436-63-5) is a highly specialized resorcinol derivative characterized by an electron-donating pyrrolidine ring at the 5-position. This whitepaper provides an in-depth technical analysis of its structural dynamics, self-validating synthetic methodologies, and its critical role in engineering high-quantum-yield fluorophores and active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Dynamics
The utility of 5-(Pyrrolidin-1-yl)benzene-1,3-diol stems from the synergistic electron-donating effects of its two hydroxyl groups and the tertiary amine (pyrrolidine). The cyclic nature of the pyrrolidine ring restricts carbon-nitrogen (C-N) bond rotation, a critical feature for minimizing non-radiative decay in downstream photophysical applications.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, essential for predicting its behavior in organic synthesis and biological systems[1],[2].
| Property | Value | Analytical Significance |
| CAS Number | 848436-63-5 | Unique registry identifier for procurement and IP tracking. |
| Molecular Formula | C₁₀H₁₃NO₂ | Defines stoichiometry for downstream condensation reactions. |
| Molecular Weight | 179.22 g/mol | Low molecular weight ensures high atom economy in API synthesis. |
| Boiling Point | 357.6 ± 11.0 °C (Predicted) | Indicates high thermal stability; suitable for high-temp condensations. |
| Density | 1.272 ± 0.06 g/cm³ (Predicted) | Relevant for phase separations during liquid-liquid extractions. |
| TPSA | 43.7 Ų | Optimal polar surface area for membrane permeability in drug design. |
Strategic Synthesis Workflow
The synthesis of 5-(Pyrrolidin-1-yl)benzene-1,3-diol requires precise control over nucleophilic substitutions and protecting-group chemistry. The most robust pathway utilizes 3,5-dimethoxyaniline as the starting material, leveraging the methoxy groups to protect the sensitive oxygen functionalities during the harsh alkylation step.
Self-Validating Protocol: Step-by-Step Methodology
Phase 1: SN2 Alkylation and Pyrrolidine Ring Closure
-
Reagent Preparation: Dissolve 1.0 equivalent of 3,5-dimethoxyaniline in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add 2.5 equivalents of Potassium Carbonate (K₂CO₃).
-
Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It neutralizes the hydrobromic acid (HBr) generated during the bis-alkylation without competing with the aniline for the electrophile, preventing unwanted side reactions.
-
-
Electrophile Addition: Dropwise add 1.1 equivalents of 1,4-dibromobutane.
-
Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.
-
Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance encountered during the second intramolecular SN2 attack, driving the thermodynamic ring closure to form the pyrrolidine moiety.
-
-
In-Process Quality Control (IPQC): Validate reaction completion via Thin-Layer Chromatography (TLC). The primary amine starting material (ninhydrin-positive) must completely disappear, replaced by a new, less polar tertiary amine spot.
-
Workup: Extract with Ethyl Acetate (EtOAc) and wash extensively with brine to remove DMF. Concentrate to yield the intermediate: 1-(3,5-dimethoxyphenyl)pyrrolidine.
Phase 2: Lewis Acid-Mediated Demethylation
-
Cooling: Dissolve the purified intermediate in anhydrous Dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.
-
Ether Cleavage: Slowly add 3.0 equivalents of Boron Tribromide (BBr₃) dropwise.
-
Causality: As established in [3], BBr₃ is a potent Lewis acid that coordinates with the ether oxygens. This coordination transforms the methoxy group into an excellent leaving group, facilitating nucleophilic attack by the bromide ion to cleave the strong O-CH₃ bond. The extreme cold (-78 °C) controls the highly exothermic nature of this coordination, preventing the oxidative degradation of the electron-rich aromatic core.
-
-
Maturation: Allow the reaction to slowly warm to room temperature (RT) and stir for 4 hours.
-
Quenching & Validation: Carefully quench with methanol at 0 °C to safely destroy excess BBr₃. Validate the success of the demethylation via ¹H-NMR; a successful reaction is self-validated by the complete disappearance of the sharp singlet at ~3.8 ppm (methoxy protons).
Step-by-step synthetic workflow for 5-(Pyrrolidin-1-yl)benzene-1,3-diol.
Application in Advanced Fluorophore Engineering
The most prominent application of 5-(Pyrrolidin-1-yl)benzene-1,3-diol is its use as a precursor for advanced xanthene dyes (e.g., rhodamines and rosamines).
The Photophysical Causality of the Pyrrolidine Ring
Standard fluorophores synthesized from dialkylaminophenols (like 3-diethylaminophenol) often suffer from diminished fluorescence in polar solvents. According to fundamental photophysical principles detailed in [4][5], this signal loss is driven by the rotation of the aryl-nitrogen bond, which leads the excited molecule into a Twisted Intramolecular Charge Transfer (TICT) state—a primary pathway for non-radiative decay.
By substituting the flexible diethylamino group with a rigid pyrrolidine ring (as found in CAS 848436-63-5), the rotational freedom of the C-N bond is severely restricted. This structural rigidity artificially raises the energy barrier for TICT state formation, effectively trapping the molecule in a highly fluorescent, locally excited state. The result is a massive enhancement in the fluorescence quantum yield ( ΦF ), making these dyes invaluable for single-molecule detection and super-resolution microscopy.
Logical pathway for synthesizing high-quantum-yield xanthene fluorophores.
Quality Control & Analytical Characterization
To ensure the trustworthiness of the synthesized batch before downstream application, the following analytical parameters must be met:
-
High-Performance Liquid Chromatography (HPLC): Purity must exceed 97%[2]. Use a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile. The compound will elute earlier than its dimethoxy precursor due to the highly polar hydroxyl groups.
-
Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio ( m/z ) for the [M+H]+ ion is 180.1 .
-
Nuclear Magnetic Resonance (¹H-NMR, DMSO- d6 ):
-
δ 8.90 (s, 2H, -OH)
-
δ 5.65 (s, 1H, aromatic H between OH groups)
-
δ 5.50 (s, 2H, aromatic H adjacent to pyrrolidine)
-
δ 3.15 (t, 4H, pyrrolidine α -CH₂)
-
δ 1.90 (m, 4H, pyrrolidine β -CH₂)
-
References
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition Source: Wiley URL:[Link]
-
Principles of Fluorescence Spectroscopy, 3rd Edition Source: Springer URL:[Link]
Sources
- 1. 5-(Pyrrolidin-1-yl)benzene-1,3-diol CAS#: 848436-63-5 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. wiley.com [wiley.com]
- 4. Principles of Fluorescence Spectroscopy - Joseph R. Lakowicz - Google Bøger [books.google.com.sg]
- 5. J. R. Lakowicz, “Principles of Fluorescence Spectroscopy,” 3rd Edition, Springer, New York, 2006. doi10.1007/978-0-387-46312-4 - References - Scientific Research Publishing [scirp.org]
